N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted at the 6-position with a diethylsulfamoyl group and at the 2-position with an oxolane-2-carboxamide moiety. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The diethylsulfamoyl group enhances solubility and modulates electronic properties, while the oxolane (tetrahydrofuran) ring contributes to conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJJDGMBYXLOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine. The diethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the oxolane-2-carboxamide moiety through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with biological targets.
Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The diethylsulfamoyl group enhances the compound’s solubility and stability, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Analysis
- Sulfonamide Substitution : Diethylsulfamoyl in the target compound likely improves metabolic stability over methanesulfonyl (Y030-8658) but may reduce solubility, a trade-off critical for oral bioavailability .
- Heterocyclic Diversity : The oxolane ring’s rigidity contrasts with Y031-5795’s flexible piperidine, suggesting divergent binding modes in sterically demanding targets .
- Patent Analogs : Compounds like Example 24 in incorporate pyridopyridazine cores, expanding structural diversity but deviating from the benzothiazole-oxolane scaffold of the target compound.
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 286.36 g/mol. The structure features a benzothiazole ring that is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.36 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that compounds with a benzothiazole moiety often exhibit antimicrobial , antitumor , and anti-inflammatory properties due to their ability to interfere with cellular signaling pathways and inhibit enzyme activities.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives can possess significant antimicrobial properties. For instance, a study evaluating various derivatives found that compounds similar to this compound exhibited effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The antitumor potential of this compound has been investigated in vitro, showing promising results against several cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation .
Anti-inflammatory Effects
Additionally, compounds in this class have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions such as rheumatoid arthritis and psoriasis .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
Study 2: Anticancer Properties
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (by approximately 60% at 50 µM concentration) compared to untreated controls. The study concluded that further exploration into its mechanism could lead to the development of novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
